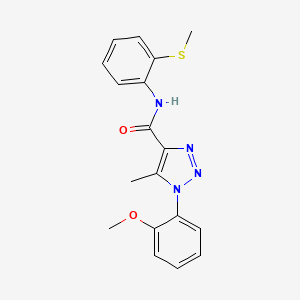

1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide

Description

1-(2-Methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a methoxy-substituted phenyl ring at the 1-position of the triazole core and a methylsulfanyl (SCH₃) group on the aniline moiety. This compound belongs to a broader class of triazole-carboxamides, which are studied for their diverse pharmacological and agrochemical applications due to their ability to modulate biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-8-4-7-11-16(13)25-3)20-21-22(12)14-9-5-6-10-15(14)24-2/h4-11H,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUJATATPKEWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

Introduction of Substituents: The methoxyphenyl, methyl, and methylsulfanylphenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as methyl iodide, methoxybenzene, and thiophenol, under conditions that promote nucleophilic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the triazole ring and the various substituents can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-carboxamides exhibit significant variability in bioactivity and physicochemical properties depending on substituent patterns. Below is a detailed comparison with three structurally analogous compounds:

1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]triazole-4-carboxamide ()

- Structural Differences :

- Substituent at 1-position : Ethoxy (OCH₂CH₃) replaces methoxy (OCH₃).

- Aniline Substituent : A 4-(5-methyltriazol-1-yl)phenyl group replaces 2-methylsulfanylphenyl.

- The triazole-substituted phenyl group introduces additional hydrogen-bonding sites, which may improve target affinity but increase metabolic instability.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Core Structure : Benzoimidazole replaces triazole.

- Substituents :

- 3,4-Dimethoxyphenyl at the 2-position.

- Propyl chain at the 1-position.

- Implications: The benzoimidazole core offers greater planarity and aromaticity, favoring intercalation with DNA or enzymes.

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[[3-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide ()

- Substituents: 4-Amino-1,2,5-oxadiazol-3-yl at the 1-position. 4-Nitrophenyl at the 5-position. A nitro-pyrazole-containing substituent on the aniline moiety.

- Implications :

- Electron-withdrawing nitro groups enhance chemical stability but may reduce bioavailability.

- The oxadiazole ring introduces polarity, improving aqueous solubility relative to the methoxy/methylsulfanyl analog.

Comparative Data Table

*LogP values estimated using fragment-based methods.

Research Findings and Trends

- Substituent Effects :

- Structural Flexibility : Triazole cores allow modular substitution, enabling tuning for specific targets (e.g., enzymes vs. DNA).

Biological Activity

1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, which is known for its diverse biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Triazoles generally function by interacting with biological targets through hydrogen bonding and hydrophobic interactions. While the specific molecular targets of this compound remain largely uncharacterized, it is hypothesized that it may inhibit various enzymes or modulate receptor functions, similar to other triazole derivatives .

Antimicrobial Activity

Triazole compounds are well-documented for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antifungal and antibacterial activities. For example, studies have shown that certain triazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and bacteria like Staphylococcus aureus .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antifungal | 0.25 |

| Compound B | Antibacterial | 0.42 |

Anti-inflammatory and Anticancer Properties

Triazole derivatives have also been explored for their anti-inflammatory and anticancer effects. The mercapto-substituted triazoles have shown promise in chemoprevention and chemotherapy, demonstrating cytotoxicity against various cancer cell lines .

Study 1: Antifungal Activity Assessment

In a recent study, a series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The compound exhibited an IC50 value of 0.23 µM, indicating potent antifungal activity .

Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibitory effects of triazole derivatives on acetylcholinesterase (AChE) activity. The compound demonstrated significant inhibition with an IC50 value of 0.22 µM, suggesting potential applications in treating diseases like Alzheimer's .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide, and how are intermediates characterized?

A1. The compound is typically synthesized via multi-step protocols:

- Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using substituted phenyl azides and alkynes under reflux conditions in ethanol or DMF .

- Step 2: Introduction of the methoxyphenyl and methylsulfanylphenyl groups via nucleophilic substitution or coupling reactions. Reagents like sodium azide, thiol derivatives, and palladium catalysts (e.g., Pd/C) are employed under controlled pH and temperature .

- Characterization: Intermediates are monitored using TLC and purified via column chromatography. Final products are confirmed via H/C NMR (for substituent positioning), high-resolution mass spectrometry (HRMS), and IR spectroscopy (to verify carboxamide and triazole functionalities) .

Q. Q2. How is the molecular structure of this triazole derivative validated?

A2. Structural validation employs:

- X-ray crystallography to resolve bond angles and torsional strain in the triazole core .

- 2D NMR (e.g., COSY, HSQC) to assign aromatic proton coupling and confirm substituent regiochemistry .

- Computational modeling (DFT) to compare experimental vs. optimized geometries, ensuring steric compatibility of the methoxyphenyl and methylsulfanyl groups .

Q. Q3. What in vitro assays are used to assess its biological activity?

A3. Common methodologies include:

- Anticancer activity: MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial screening: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungal strains .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or cytochrome P450 isoforms to evaluate binding affinity .

Advanced Research Questions

Q. Q4. How can computational methods optimize reaction conditions for scalable synthesis?

A4. Advanced strategies include:

- Quantum chemical calculations (e.g., Gaussian 16) to map reaction pathways and identify rate-limiting steps .

- Molecular docking (AutoDock Vina) to predict regioselectivity during triazole formation, minimizing byproducts .

- Design of Experiments (DoE): Response surface methodology (RSM) to optimize variables (temperature, solvent polarity, catalyst loading) for yield maximization .

Q. Q5. How to resolve contradictory bioactivity data across studies?

A5. Contradictions arise from assay variability or structural analogs. Mitigation involves:

- Standardized protocols: Adhere to CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Metabolic stability checks: Use liver microsomes to confirm compound integrity during bioassays .

- Structural analogs: Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophores .

Q. Q6. What strategies address regioselectivity challenges in triazole synthesis?

A6. Regioselectivity is influenced by:

- Catalyst systems: Copper(I) iodide vs. ruthenium catalysts for 1,4- vs. 1,5-disubstituted triazoles .

- Steric effects: Bulky substituents on azides/alkynes direct regiochemistry. For example, electron-withdrawing groups on phenyl azides favor 1,4-adducts .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction control .

Q. Q7. How to design structure-activity relationship (SAR) studies for this compound?

A7. SAR frameworks include:

- Systematic substitution: Vary the methoxy group’s position (ortho, meta, para) and evaluate effects on bioactivity .

- Isosteric replacements: Replace methylsulfanyl with sulfonyl or amino groups to modulate lipophilicity and target binding .

- Co-crystallization studies: Resolve ligand-protein complexes (e.g., with kinases) to identify critical binding motifs .

Q. Q8. What methodologies assess metabolic stability and degradation pathways?

A8. Key approaches:

- In vitro microsomal assays: Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS to calculate half-life () .

- CYP450 inhibition screening: Use fluorogenic substrates to identify metabolic liabilities .

- Degradant profiling: Forced degradation under acidic/alkaline conditions followed by HPLC-UV/MS to identify hydrolysis-prone sites (e.g., carboxamide cleavage) .

Q. Q9. How to address solubility limitations in pharmacological assays?

A9. Strategies include:

- Co-solvent systems: Use DMSO/PEG-400 mixtures to enhance aqueous solubility without cytotoxicity .

- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. Q10. What advanced techniques resolve crystallographic polymorphism?

A10. Polymorphism is tackled via:

- Single-crystal X-ray diffraction (SCXRD): Compare lattice parameters of polymorphs to predict stability .

- Differential scanning calorimetry (DSC): Identify thermodynamically stable forms by melting point analysis .

- Hirshfeld surface analysis: Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.